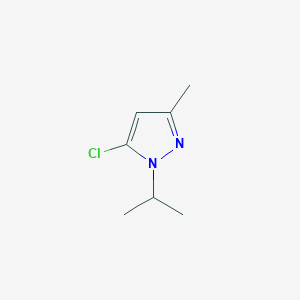![molecular formula C15H20N4O2 B2550078 ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860785-51-9](/img/structure/B2550078.png)
ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
Ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound with a molecular formula of C15H20N4O2[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core[_{{{CITATION{{{1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo [3,4-b ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465192772?context=bbe). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b .... The cyclopropylamino group is introduced through nucleophilic substitution reactions, and the esterification step is achieved by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst[{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for efficiency and yield[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b .... Large-scale reactions are conducted in specialized reactors, and purification steps are streamlined to ensure the production of high-purity material. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....
Scientific Research Applications
Chemistry: In the field of chemistry, ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b .... Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound's potential medicinal applications are being explored, particularly in the areas of anti-inflammatory and anticancer research. Its ability to interact with specific molecular targets makes it a candidate for further drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b .... The cyclopropylamino group and the pyrazolo[3,4-b]pyridine core are key structural features that contribute to its biological activity. The compound may modulate signaling pathways, inhibit enzymes, or bind to receptors, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate
Ethyl 4-(cyclopropylamino)butanoate
Ethyl (2E)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)propenoate
Uniqueness: Ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate stands out due to its pyrazolo[3,4-b]pyridine core, which is not commonly found in other similar compounds[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b .... This structural feature imparts unique chemical and biological properties that differentiate it from its counterparts.
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-19-14-12(9(3)18-19)13(17-10-6-7-10)11(8-16-14)15(20)21-5-2/h8,10H,4-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICBJKJQMWCWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)NC3CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331579 | |
| Record name | ethyl 4-(cyclopropylamino)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860785-51-9 | |
| Record name | ethyl 4-(cyclopropylamino)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/new.no-structure.jpg)
![3-methyl-5-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2549996.png)

![Ethyl 4-[[7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2549999.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2550001.png)

![4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2550004.png)

![2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2550008.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2550013.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2550016.png)


